1-(Pyrazin-2-yl)cyclobutan-1-amine

Description

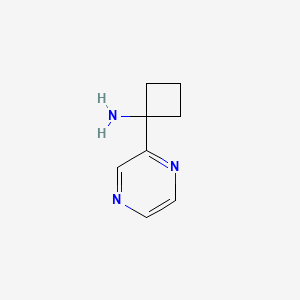

1-(Pyrazin-2-yl)cyclobutan-1-amine is a cyclobutane derivative featuring a pyrazine ring directly attached to the cyclobutane scaffold via a carbon-nitrogen bond. Its molecular formula is C₇H₉N₃, with a molecular weight of 135.17 g/mol (hydrochloride salt: C₇H₉N₃O·HCl, MW 183.63 g/mol) .

Structure

3D Structure

Properties

Molecular Formula |

C8H11N3 |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

1-pyrazin-2-ylcyclobutan-1-amine |

InChI |

InChI=1S/C8H11N3/c9-8(2-1-3-8)7-6-10-4-5-11-7/h4-6H,1-3,9H2 |

InChI Key |

WWYSYRUEYMFGPX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(C2=NC=CN=C2)N |

Origin of Product |

United States |

Preparation Methods

Cyclobutane Formation

Cyclobutane can be synthesized through different methods, including:

Ring Closure Reactions : A common approach involves the cyclization of suitable precursors such as 1,3-butadiene derivatives or other cyclic precursors under specific conditions (e.g., heat or catalysts).

Diels-Alder Reactions : This method utilizes diene and dienophile combinations to form cyclobutane structures efficiently.

The introduction of the pyrazinyl group can be achieved through several synthetic routes:

N-Alkylation of Pyrazinamine : Starting from pyrazinamine, alkylation can be performed using cyclobutanones or related compounds in the presence of bases such as potassium carbonate or sodium hydride.

Direct Amination : Another method involves the direct amination of cyclobutanones with pyrazine derivatives under acidic or basic conditions, often using solvents like dimethylformamide (DMF) or dichloromethane (DCM).

The following table summarizes various methods for synthesizing 1-(Pyrazin-2-yl)cyclobutan-1-amine, including reaction conditions and yields:

Optimization of Reaction Conditions

Research indicates that optimizing factors such as temperature, solvent choice, and reaction time significantly impacts yield. For instance:

Temperature : Higher temperatures generally enhance reaction rates but may lead to side reactions.

Solvent Effects : Non-polar solvents often yield better results for non-polar substrates, while polar solvents are preferred for polar substrates.

The synthesis of this compound involves intricate methodologies that require careful consideration of reaction conditions and reagents. The methods outlined above demonstrate a variety of approaches that can be employed to achieve satisfactory yields. Continued research into optimizing these methods will likely enhance the efficiency and applicability of this compound in pharmaceutical development.

Future studies should focus on exploring alternative synthetic pathways that reduce environmental impact and improve overall yields. Additionally, further investigation into the biological activities of this compound could reveal new therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

1-(Pyrazin-2-yl)cyclobutan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 1-(Pyrazin-2-yl)cyclobutan-1-amine exhibit promising anticancer properties. For instance, studies have shown that certain analogs can inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of specific signaling pathways that are crucial for cell proliferation and survival.

Neuropharmacology

The compound has also been investigated for its neuropharmacological effects. Preliminary studies suggest that it may have potential as a treatment for neurodegenerative diseases due to its ability to interact with neurotransmitter systems, potentially offering protective effects against neuronal damage.

Synthetic Methodologies

Building Block in Organic Synthesis

this compound serves as a valuable building block in organic synthesis. Its unique cyclobutane structure allows for the formation of complex molecules through various reactions such as cycloadditions and cross-coupling reactions. This versatility makes it an essential intermediate in the synthesis of more complex organic compounds.

Ligand Development

In coordination chemistry, this compound has been utilized as a ligand in the formation of metal complexes. These complexes are studied for their catalytic properties and potential applications in materials science, particularly in the development of new catalysts for organic transformations.

Materials Science

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored to enhance the mechanical and thermal properties of materials. Its unique chemical structure can improve the performance characteristics of polymers used in various applications, including coatings and composites.

Nanotechnology Applications

Recent advancements have seen the use of this compound in nanotechnology, particularly in the development of nanoscale materials with specific electronic or optical properties. Research is ongoing to explore its effectiveness in creating nanomaterials that could be used in sensors or electronic devices.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(Pyrazin-2-yl)cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s pyrazine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

| Compound Name | Molecular Formula | Substituent on Cyclobutane | Heterocycle Type | Key Features |

|---|---|---|---|---|

| This compound | C₇H₉N₃ | Pyrazine | Aromatic | High π-π stacking potential |

| 1-(Pyridin-2-ylmethyl)cyclobutan-1-amine | C₁₀H₁₃N₃ | Pyridylmethyl | Aromatic | Increased lipophilicity, methyl spacer |

| 1-(5-Bromopyridin-2-yl)cyclobutan-1-amine | C₉H₁₀BrN₃ | 5-Bromopyridine | Aromatic | Bromine enhances cross-coupling reactivity |

| 1-(Prop-2-yn-1-yl)cyclobutan-1-amine | C₇H₁₀N₂ | Propargyl | Alkyne | Click chemistry compatibility |

| 1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}cyclobutan-1-amine | C₁₀H₁₆N₄ | Fused triazolo-pyridine | Bicyclic | Enhanced rigidity, multiple H-bond donors |

| 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride | C₇H₁₂ClN₃O | Oxadiazole | Non-aromatic | Electron-withdrawing group, salt form improves solubility |

Aromatic Heterocycle Derivatives

- Pyrazine vs. Pyridine Derivatives :

- This compound (C₇H₉N₃) lacks the methylene spacer seen in 1-(Pyridin-2-ylmethyl)cyclobutan-1-amine (C₁₀H₁₃N₃), resulting in reduced conformational freedom but stronger π-π interactions due to direct attachment .

- The 5-bromopyridine analog (C₉H₁₀BrN₃) introduces bromine, which increases molecular weight (223.10 g/mol) and lipophilicity (ClogP ~1.8 vs. 0.5 for pyrazine derivative), making it suitable for Suzuki-Miyaura cross-coupling reactions .

Non-Aromatic and Alkyne Derivatives

- Propargyl-Substituted Analog (C₇H₁₀N₂):

- Oxadiazole Derivative (C₇H₁₂ClN₃O):

Bicyclic and Piperazine Derivatives

- The additional nitrogen atoms increase hydrogen-bonding capacity .

- Piperazine-Containing Cyclohexane Derivatives (e.g., (1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine):

Table 2: Comparative Physicochemical Data

| Compound Name | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) | Synthetic Accessibility |

|---|---|---|---|---|

| This compound | 135.17 | 0.5 | ~10 (DMSO) | Moderate |

| 1-(Pyridin-2-ylmethyl)cyclobutan-1-amine | 175.23 | 1.2 | ~5 (DMSO) | High |

| 1-(5-Bromopyridin-2-yl)cyclobutan-1-amine | 223.10 | 1.8 | ~2 (DMSO) | Moderate |

| 1-(Prop-2-yn-1-yl)cyclobutan-1-amine | 122.17 | 1.0 | ~20 (MeOH) | High |

| 1-{Triazolo-Pyridine}cyclobutan-1-amine | 192.26 | 0.3 | ~15 (Water) | Low |

Biological Activity

1-(Pyrazin-2-yl)cyclobutan-1-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is characterized by its unique cyclobutane ring and a pyrazine moiety. Its structure allows for interactions with various biological targets, influencing its pharmacological profile.

Biological Activity

The biological activity of this compound includes:

1. Antimicrobial Activity

- Studies have indicated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. It appears to inhibit bacterial growth through mechanisms involving membrane disruption and interference with metabolic pathways .

2. Anti-inflammatory Effects

- Preliminary research suggests that this compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity could be beneficial in treating conditions characterized by excessive inflammation .

3. Anticancer Potential

- There is emerging evidence that this compound may possess anticancer properties. In vitro studies have shown it can induce apoptosis in various cancer cell lines, although the exact mechanisms remain to be fully elucidated .

The mechanism of action for this compound involves:

- Enzyme Interaction : The compound may bind to specific enzymes or receptors, altering their activity and leading to biological effects. For instance, it has been suggested that it could inhibit certain kinases involved in cell signaling pathways associated with cancer progression .

- Signal Modulation : By affecting signaling pathways related to inflammation and microbial growth, this compound could modulate immune responses and cellular proliferation .

Case Studies

A variety of studies have explored the biological activities of this compound:

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) ranging from 0.5 to 2 μg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antimicrobial activity .

Case Study 2: Anti-inflammatory Properties

In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound significantly reduced levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.